molecular formula C14H15NO2 B2591515 N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine CAS No. 383148-86-5

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine

カタログ番号: B2591515
CAS番号: 383148-86-5
分子量: 229.279
InChIキー: YWOVITDCRASAHU-FYWRMAATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine is a synthetic organic compound featuring a naphthalenyliden core structure coupled with a cyclopropylcarbonyloxy group. This specific molecular architecture suggests potential as an intermediate in organic synthesis or for the development of novel pharmacologically active agents. Researchers are interested in this compound to explore its reactivity, physical properties, and interactions with biological systems. Applications This chemical is designed for non-human research applications. Its potential uses include serving as a key building block in medicinal chemistry programs, particularly for the synthesis of more complex molecules with tetrahydronaphthalene scaffolds. It may also be utilized in biochemical profiling to investigate its mechanism of action against specific biological targets. Handling and Usage The product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ all appropriate safety equipment. Proper handling, storage, and disposal procedures must be followed.

特性

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(11-8-9-11)17-15-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11H,3,5,7-9H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOVITDCRASAHU-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)C3CC3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331285
Record name [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383148-86-5
Record name [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine typically involves the reaction of cyclopropylcarbonyl chloride with 3,4-dihydro-1(2H)-naphthalenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality and reducing the risk of side reactions.

化学反応の分析

Types of Reactions

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyclopropylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted products with nucleophiles replacing the cyclopropylcarbonyl group.

科学的研究の応用

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Research Findings and Challenges

  • Reactivity : The ester group in the target compound may render it prone to hydrolysis under acidic or basic conditions, necessitating stability studies .
  • Biological Activity : Cyclopropyl groups are associated with improved metabolic stability in drug candidates, as seen in VEGFR inhibitors () . However, the target compound’s activity remains unverified.
  • Green Chemistry : Simplified synthetic routes (e.g., telescoped processes in ) could reduce waste and improve scalability for the target compound .

生物活性

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine, with the CAS number 383148-86-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a cyclopropylcarbonyl group linked to a naphthalene derivative, suggesting potential interactions with biological targets due to its structural complexity.

The biological activity of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine is primarily evaluated through its effects on various cellular processes. Research indicates that compounds with similar structures often exhibit:

  • Cytotoxicity : Inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Potential effects against bacterial strains.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of naphthalene derivatives on cancer cell lines. For instance, compounds related to N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine have shown promising results against:

Cell LineIC50 (µM)Reference
MDA-MB-2315.2
SUIT-210.1
HT-294.8

These results indicate that the compound may be more effective against certain types of cancer cells, suggesting a selective mechanism of action.

Case Studies

  • Apoptosis Induction : A study demonstrated that derivatives similar to N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine induced apoptosis in MDA-MB-231 cells through caspase activation and mitochondrial dysfunction . This pathway is critical for developing anticancer therapies.
  • Antimicrobial Activity : Another investigation into the antimicrobial properties of naphthalene derivatives found that they exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine. Modifications in the cyclopropylcarbonyl moiety and naphthalene scaffold can significantly influence potency and selectivity:

ModificationEffect on Activity
Addition of halogen groupsIncreased cytotoxicity
Alteration in carbon chain lengthEnhanced selectivity
Hydroxyl group introductionImproved solubility

These modifications can lead to more potent analogs with better pharmacokinetic profiles.

Q & A

Q. What are the established synthetic protocols for N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine, and how are intermediates characterized?

Synthetic routes often involve multi-step processes, including cyclopropane functionalization and tetralin ring formation. For example, intermediates like N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine can be prepared via condensation of tetralone derivatives with cyclopropylcarbonyl chloride under acidic conditions . Key intermediates are validated using 1H/13C NMR (e.g., δ 8.21–8.19 ppm for aromatic protons) and HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems, retention times 11.2–17.2 min) to confirm purity and structural integrity .

Q. How are spectroscopic techniques employed to resolve structural ambiguities in this compound?

  • NMR : Aromatic protons in the naphthalenyliden moiety are typically observed at δ 7.45–8.21 ppm, while cyclopropyl carbonyl groups resonate at δ 1.2–1.8 ppm (cyclopropyl CH2) and δ 2.1–2.4 ppm (carbonyl adjacent) .
  • HRMS : Exact mass analysis (e.g., m/z 276.1741 [M+H]+) confirms molecular formula alignment and detects isotopic patterns for halogenated derivatives .

Advanced Research Questions

Q. How can stereoselective synthesis of the naphthalenylidenamine scaffold be achieved?

Stereoselectivity is critical for bioactive derivatives. Catalytic asymmetric reductions (e.g., using chiral catalysts like CuBr with cesium carbonate) or kinetic resolution via chiral HPLC can yield enantiomerically pure forms. For example, stereoselective reduction of ketone intermediates (e.g., tetralone derivatives) with NaBH4 in THF at −20°C achieves >90% diastereomeric excess . Computational modeling (e.g., DFT calculations) may guide catalyst selection to optimize stereochemical outcomes .

Q. What strategies are effective for process optimization in large-scale synthesis?

  • Telescoped Processes : Combining steps (e.g., imine formation and cyclization) reduces isolation of unstable intermediates. For sertraline-related analogs, telescoping reduced waste (E-factor < 5) and improved yield (71% vs. 58% in stepwise synthesis) .
  • Green Solvents : Replacing dichloromethane with ethanol or 2-MeTHF enhances sustainability without compromising yield (e.g., 70% yield in ethanol vs. 65% in DCM) .

Q. How can computational methods predict the biological activity or reactivity of this compound?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into serotonin transporter (SERT) models predicts binding affinity, leveraging structural analogs like sertraline (ΔG ≈ −9.5 kcal/mol) .
  • QSAR Models : Regression analysis of substituent effects (e.g., logP, Hammett σ) on IC50 values identifies pharmacophores. For example, electron-withdrawing groups (e.g., Cl) at the 3,4-position enhance binding by 30% .

Q. How are contradictions in experimental data (e.g., conflicting NMR shifts) resolved?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping in tetralin derivatives) by cooling samples to −40°C .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., diastereotopic protons in cyclopropyl groups) through spin-spin coupling and spatial correlations .

Methodological Guidance

Q. What analytical workflows are recommended for purity assessment?

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (MeOH:H2O, 70:30 to 95:5 over 20 min) to detect impurities (<0.1%) .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) to exclude hygroscopic or solvated forms .

Q. How should reactive intermediates (e.g., imine derivatives) be stabilized during synthesis?

  • Low-Temperature Quenching : Rapid cooling (−78°C) after imine formation prevents decomposition.
  • Inert Atmosphere : Use argon or nitrogen to avoid oxidation of amine intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。